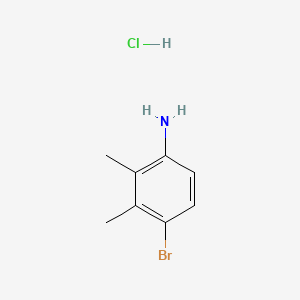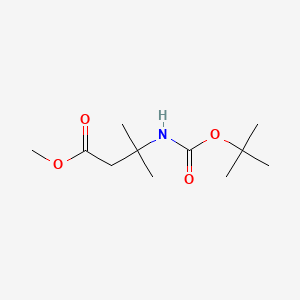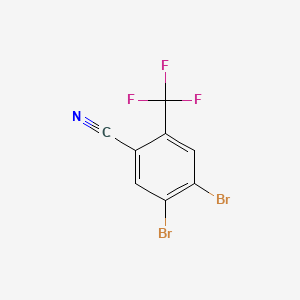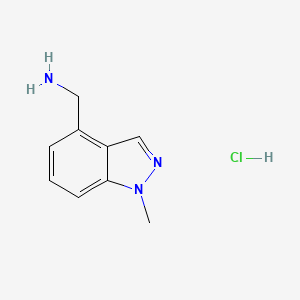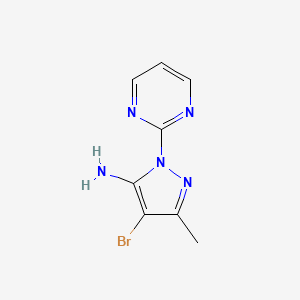![molecular formula C18H24N2 B596655 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole CAS No. 118644-07-8](/img/structure/B596655.png)
2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a heterocyclic organic compound that contains a pyrroloisoindole core structure. It has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole is not well understood. However, it has been proposed that this compound may exert its biological effects by interacting with specific receptors or enzymes in the body. It has been found to inhibit the activity of certain enzymes and to modulate the expression of specific genes.
Biochemische Und Physiologische Effekte
2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole has been found to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory, antifungal, and antibacterial properties. It has also been found to inhibit the growth of cancer cells and to modulate the expression of specific genes. Furthermore, this compound has been found to possess unique optical and electronic properties that make it useful in the development of new materials and electronic devices.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole in lab experiments include its unique properties and potential applications in various scientific research fields. This compound has been extensively studied and has been found to possess various biochemical and physiological effects. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
The following are some of the future directions for the research on 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole:
1. Further studies on the mechanism of action of this compound.
2. Development of new drugs based on the properties of this compound.
3. Exploration of the potential applications of this compound in material science.
4. Further studies on the catalytic properties of this compound.
5. Development of new synthetic methods for the preparation of this compound.
Conclusion:
2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects. It has been found to possess potential therapeutic effects, unique optical and electronic properties, and unique catalytic properties. Further research on this compound may lead to the development of new drugs, materials, and catalysts.
Synthesemethoden
The synthesis of 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole has been achieved using different methods. One of the most common methods involves the reaction of 2,7-di-tert-butyl-3,4-dihydro-2H-pyrrolo[3,4-c]pyrrole-1,5-dione with an appropriate reagent such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an appropriate solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole has been extensively studied for its potential applications in various scientific research fields. It has been found to possess unique properties that make it useful in the development of new drugs, materials, and catalysts. The following are some of the scientific research applications of this compound:
1. Drug Development: 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole has been found to possess potential therapeutic effects. It has been studied for its ability to inhibit the growth of cancer cells and to act as an anti-inflammatory agent. It has also been found to possess antifungal and antibacterial properties.
2. Material Science: This compound has been studied for its potential applications in the development of new materials. It has been found to possess unique optical and electronic properties that make it useful in the development of new sensors, solar cells, and electronic devices.
3. Catalysis: 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole has been studied for its potential applications in catalysis. It has been found to possess unique catalytic properties that make it useful in various chemical reactions.
Eigenschaften
IUPAC Name |
2,7-ditert-butylpyrrolo[3,4-e]isoindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2/c1-17(2,3)19-9-13-7-8-14-10-20(18(4,5)6)12-16(14)15(13)11-19/h7-12H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSHDHMQZIAMNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C2C=CC3=CN(C=C3C2=C1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704729 |
Source


|
| Record name | 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole | |
CAS RN |
118644-07-8 |
Source


|
| Record name | 2,7-Di-tert-butyl-2,7-dihydropyrrolo[3,4-e]isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

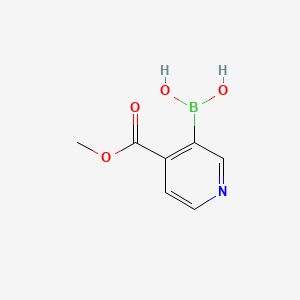
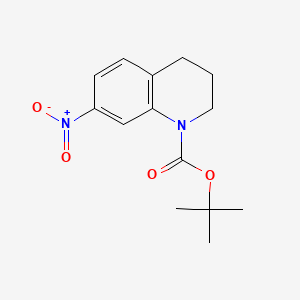
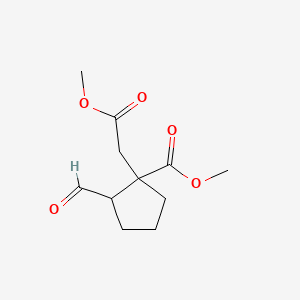
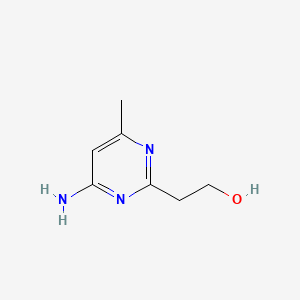
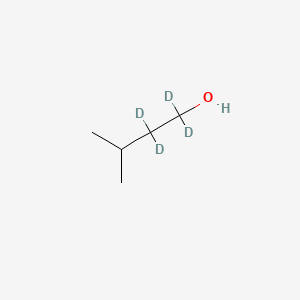
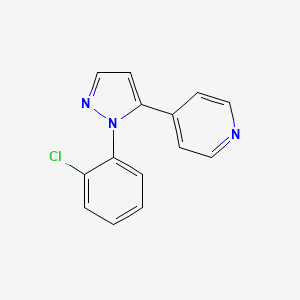

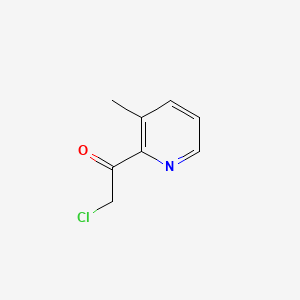
![1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B596588.png)
